REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9](OC)=[O:10])[CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:2]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
N1CC(OCC1)CCC(=O)OC
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |